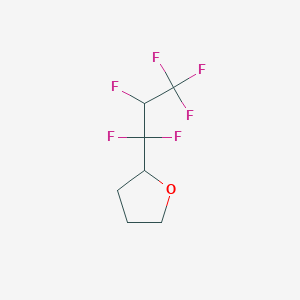

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

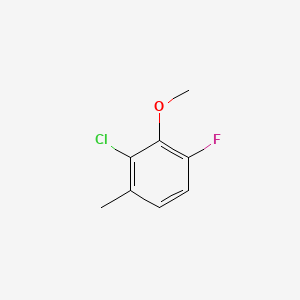

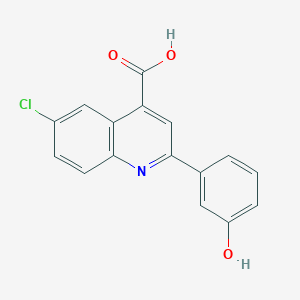

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a chemical compound with the molecular formula C7H8F6O and a molecular weight of 222.13 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran consists of a tetrahydrofuran ring with a hexafluoropropyl group attached . The presence of fluorine atoms in the structure could potentially influence its chemical properties and reactivity.Physical And Chemical Properties Analysis

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a flammable liquid . Its physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available data .Applications De Recherche Scientifique

Alternative Solvents and Synthesis Methods

Biomass-Derived Solvents

The study by Pace et al. (2012) discusses 2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, highlighting its utility as an alternative solvent for environmentally friendly synthesis, including its use in organometallics, organocatalysis, and biotransformations. This suggests potential applications of similarly structured compounds like “2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran” in green chemistry and synthesis processes (Pace et al., 2012).

Fluorinated Compounds Synthesis

Fluoroalkyl Substituents

Hosoya et al. (2008) explored radical additions of heptafluoropropyl trifluorovinyl ether with cyclic ethers, including tetrahydrofuran, to afford fluoroalkyl-substituted cyclic ethers. This methodology could be applicable for synthesizing compounds with hexafluoropropyl groups, offering pathways for creating materials with unique properties due to the inclusion of fluorinated side chains (Hosoya et al., 2008).

Advanced Material Synthesis

Fluorinated Polymers

The synthesis and characterization of compounds with hexafluoropropyl groups, as detailed by Li et al. (2015), point to their potential application in creating fluoro-containing materials. Their work on synthesizing 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and its application predictions in fluoro-containing polymers suggest the adaptability of fluorinated tetrahydrofuran derivatives in material science (Li et al., 2015).

Electrochemical Applications

Electrochemical Functionalization

Research by Imada et al. (2018) on the dehydrogenative electrochemical functionalization using hexafluoroisopropanol as solvent indicates the potential of electrochemical methods to modify and functionalize compounds containing hexafluoropropyl groups. This could lead to novel pathways for the synthesis or modification of “2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran” for specialized applications (Imada et al., 2018).

Safety and Hazards

This compound is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBQXOWLQEASN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(C(F)(F)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379345 |

Source

|

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran | |

CAS RN |

53005-42-8 |

Source

|

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)